Welcome to the BenchChem Online Store!
molecular formula C9H16O3 B8320604 2,6-dimethyl-4-oxo-heptanoic Acid

2,6-dimethyl-4-oxo-heptanoic Acid

Cat. No. B8320604
M. Wt: 172.22 g/mol
InChI Key: XTZHLWUWLGIOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06579992B2

Procedure details

The method of claim 1, wherein the 2,6-dimethyl-4-oxo-heptanoic acid is obtained by (i) mixing the purified dihydrotagetone with sodium bicarbonate, sodium metaperiodate, potassium permanganate, alumina, and water to produce a mixture; (ii) irradiating the mixture for about 2 to 20 minutes in a microwave oven; (iii) adding the irradiated mixture to a saturated solution of sodium bisulphite; (iv) passing the resultant mixture through a Celite bed and washing with acetone; (v) concentrating the filtrate and washes under reduced pressure; and (vi) cooling and acidifying the reaction mixture, from which 2,6-dimethyl-4-oxo-heptanoic acid is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])(O)[O-:13].[Na+].I([O-])(=O)(=O)=O.[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)CC(C)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a mixture
WASH
Type
WASH
Details
washing with acetone
CONCENTRATION
Type
CONCENTRATION
Details
(v) concentrating the filtrate and washes under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
and (vi) cooling

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC(CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.